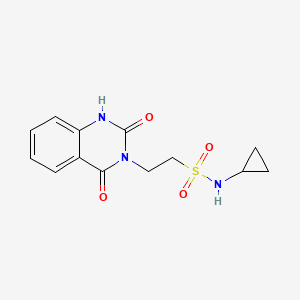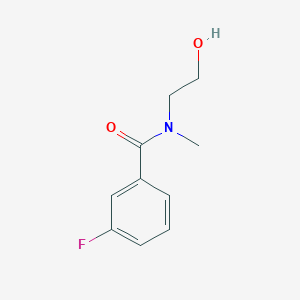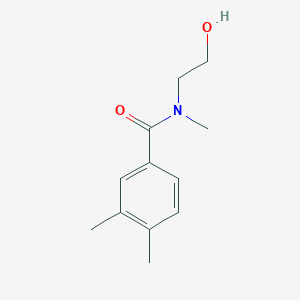
4-(4-Methoxy-2-methylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-2-methylphenyl)aniline, also known as p-Anisidine, is an organic compound used in various industrial applications. It is a yellow to brownish liquid with a melting point of 56-58°C and a boiling point of 276-278°C. This compound is commonly used in the production of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)aniline involves the inhibition of the growth of cancer cells through the induction of apoptosis. This process involves the activation of caspases, which are enzymes that play a crucial role in the programmed cell death of cancer cells. Additionally, 4-(4-Methoxy-2-methylphenyl)aniline has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects:
4-(4-Methoxy-2-methylphenyl)aniline has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have analgesic properties, which may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Methoxy-2-methylphenyl)aniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool in the development of new cancer treatments. However, one limitation is the potential toxicity of the compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(4-Methoxy-2-methylphenyl)aniline in scientific research. One potential application is in the development of new anti-cancer drugs, as 4-(4-Methoxy-2-methylphenyl)aniline has been shown to have promising anti-cancer properties. Additionally, it may be useful in the development of new anti-inflammatory and analgesic drugs. Further research is needed to fully understand the potential applications of 4-(4-Methoxy-2-methylphenyl)aniline in scientific research.
Synthesemethoden
The synthesis of 4-(4-Methoxy-2-methylphenyl)aniline can be achieved through several methods, including the reduction of 4-nitro-2-methylaniline using tin and hydrochloric acid or sodium dithionite. Another method involves the reaction of p-anisoyl chloride with ammonia or aniline. The yield of the synthesis process can vary depending on the method used.
Wissenschaftliche Forschungsanwendungen
P-Anisidine has been widely used in scientific research for its various applications. It is commonly used as a reagent in the synthesis of organic compounds, including dyes and pigments. Additionally, it has been used in the development of new pharmaceuticals due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-(4-methoxy-2-methylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQYWCTSDWALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)


![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)